molecular formula C9H14ClNO2 B2488123 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid CAS No. 2385049-06-7

3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid

Cat. No.: B2488123
CAS No.: 2385049-06-7
M. Wt: 203.67
InChI Key: PKWRNBIKJNBHRM-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid is an organic compound with a unique structure that includes a chloromethyl group, a cyclobutyl ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid typically involves the alkylation of a nucleophilic glycine derivative with a chloromethyl-containing compound under controlled conditions. For example, the reaction between a chiral nucleophilic glycine-derived Ni-complex and 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine has been developed to afford the corresponding alkylated Ni-complex with high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation reactions using similar principles but optimized for higher yields and purity. The use of microwave irradiation and specific catalysts can enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chloromethyl group or other parts of the molecule.

    Substitution: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like acetone or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and cyclobutyl-containing molecules. Examples are:

Uniqueness

What sets 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid apart is its unique combination of a chloromethyl group, a cyclobutyl ring, and an azetidine ring. This structure provides distinct chemical properties and potential for diverse applications in various fields .

Properties

IUPAC Name

3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO2/c10-4-9(8(12)13)5-11(6-9)7-2-1-3-7/h7H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWRNBIKJNBHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC(C2)(CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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